Tert-butyl N-[2-cyclopropyl-2-(prop-2-ynylamino)propyl]carbamate
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Overview
Description
Tert-butyl N-[2-cyclopropyl-2-(prop-2-ynylamino)propyl]carbamate is a synthetic organic compound with a complex structure It features a tert-butyl carbamate group attached to a cyclopropyl ring, which is further connected to a prop-2-ynylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-cyclopropyl-2-(prop-2-ynylamino)propyl]carbamate typically involves multiple steps. One common method starts with the preparation of the cyclopropyl intermediate, which is then reacted with prop-2-ynylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as crystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-cyclopropyl-2-(prop-2-ynylamino)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the prop-2-ynylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl N-[2-cyclopropyl-2-(prop-2-ynylamino)propyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-cyclopropyl-2-(prop-2-ynylamino)propyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[2-cyclopropyl-2-(prop-2-ynylamino)ethyl]carbamate
- Tert-butyl N-[2-cyclopropyl-2-(prop-2-ynylamino)butyl]carbamate
Uniqueness
Tert-butyl N-[2-cyclopropyl-2-(prop-2-ynylamino)propyl]carbamate is unique due to its specific structural features, such as the combination of the cyclopropyl ring and the prop-2-ynylamino group. These features confer distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[2-cyclopropyl-2-(prop-2-ynylamino)propyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-6-9-16-14(5,11-7-8-11)10-15-12(17)18-13(2,3)4/h1,11,16H,7-10H2,2-5H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVVDBIQLUWOSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C1CC1)NCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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